molecular formula C26H24N2O3 B2678036 N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide CAS No. 1114658-20-6

N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

Cat. No.: B2678036
CAS No.: 1114658-20-6
M. Wt: 412.489
InChI Key: UNJRBMOIZYRYKE-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. Its unique structure, featuring a quinoline moiety and a methoxyphenyl group, suggests it may have interesting biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-methoxybenzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with 2,6-dimethylaniline and chloroacetyl chloride under basic conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination, typically in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study various biochemical pathways. Its potential interactions with biological macromolecules could provide insights into enzyme mechanisms and receptor binding.

Medicine

Medically, the compound could be investigated for its pharmacological properties. The presence of the quinoline moiety suggests potential antimalarial activity, while the methoxyphenyl group could confer additional biological activities.

Industry

In industry, this compound might be used in the development of new materials with specific electronic or optical properties. Its complex structure could be tailored to create polymers or other materials with desirable characteristics.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinoline moiety could intercalate with DNA, affecting transcription and replication processes. The methoxyphenyl group might enhance binding affinity to specific proteins or receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties.

    Methoxyphenyl Derivatives: Compounds such as anisole and methoxybenzene, which are used in various chemical syntheses.

Uniqueness

N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is unique due to its combination of a quinoline core and a methoxyphenyl group, linked by an acetamide moiety This structure provides a distinct set of chemical and biological properties that are not commonly found in other compounds

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-17-7-6-8-18(2)26(17)28-25(29)16-31-24-15-23(19-11-13-20(30-3)14-12-19)27-22-10-5-4-9-21(22)24/h4-15H,16H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJRBMOIZYRYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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